1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound with the chemical formula C7H4BrF3O . It belongs to the class of bromobenzenes and features bromine, trifluoromethoxy, and trifluoromethyl substituents on a benzene ring. The compound is a colorless to pale yellow liquid with a refractive index of 1.4590-1.4630 at 20°C .
Synthesis Analysis
The synthesis of this compound involves bromination of the corresponding trifluoromethoxybenzene precursor. Detailed synthetic routes and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, trifluoromethoxy (OCF3), and trifluoromethyl (CF3) groups. The arrangement of these substituents significantly influences its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. Researchers have explored its utility in the synthesis of more complex molecules .
Mechanism of Action
Safety and Hazards
1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene should be handled with care due to its bromine content. It is advisable to follow standard laboratory safety protocols, including proper ventilation, protective equipment, and waste disposal procedures. Consult relevant safety data sheets for detailed safety information .
Properties
IUPAC Name |
1-bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGLMJEVICJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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